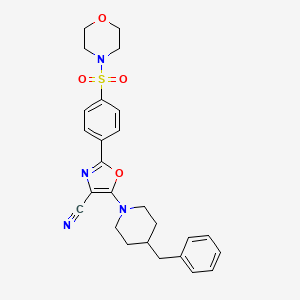![molecular formula C15H16FNO3S2 B2826127 N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide CAS No. 946264-64-8](/img/structure/B2826127.png)
N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide involves the activation of soluble guanylate cyclase (sGC), an enzyme that produces cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). cGMP then activates protein kinase G (PKG), which leads to various downstream effects, including vasodilation, inhibition of platelet aggregation, and inhibition of tumor cell growth.
Biochemical and Physiological Effects
N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, inhibition of tumor cell growth, and improvement of cognitive function and memory. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide in lab experiments is its specificity for sGC activation, which allows for the study of the downstream effects of cGMP and PKG activation. However, one limitation is its potential toxicity at high concentrations, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide. One direction is the development of more potent and selective sGC activators for therapeutic use. Another direction is the investigation of its potential use in combination with other drugs for synergistic effects. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various fields of research.
Synthesemethoden
The synthesis of N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide involves the reaction of 2-(2-thienyl)ethylamine with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of triethylamine and pyridine. The resulting product is then treated with acetic anhydride to obtain N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide has been studied for its potential therapeutic applications in various fields of research, including cardiovascular diseases, cancer, and neurological disorders. In cardiovascular research, it has been shown to have vasodilatory effects, which can be beneficial in the treatment of pulmonary hypertension and heart failure. In cancer research, it has been found to inhibit the growth of tumor cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurological research, it has been studied for its ability to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c1-10-8-12(5-6-13(10)16)22(19,20)15(9-17-11(2)18)14-4-3-7-21-14/h3-8,15H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVBUOZNRGUYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2826051.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2826053.png)
![3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826054.png)

![3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2826059.png)
![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2826060.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2826061.png)

![2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826065.png)
![{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}dimethylamine](/img/structure/B2826067.png)